

2-Amino-4-(4-bromophenyl)-5-methylthiazole

CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Amino-4-(4-bromophenyl)-5-methylthiazole

Cat. No.: B1269559

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In-depth Technical Guide: 2-Amino-4-(4-bromophenyl)-5-methylthiazole

CAS Number: 65705-44-4 Molecular Weight: 269.16 g/mol [\[1\]](#)

This technical guide provides a comprehensive overview of **2-Amino-4-(4-bromophenyl)-5-methylthiazole**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols and data visualizations.

Physicochemical Properties

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a solid compound at room temperature with a melting point ranging from 148-153 °C.[\[1\]](#) It is characterized by the empirical formula $C_{10}H_9BrN_2S$.[\[1\]](#)

Property	Value	Reference
CAS Number	65705-44-4	[1]
Molecular Formula	C ₁₀ H ₉ BrN ₂ S	[1]
Molecular Weight	269.16 g/mol	[1]
Melting Point	148-153 °C	[1]
Form	Solid	[1]
Assay	97%	[1]

Synthesis

The primary method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thiourea. For the synthesis of **2-Amino-4-(4-bromophenyl)-5-methylthiazole**, the logical precursors would be 1-(4-bromophenyl)-1-chloropropan-2-one and thiourea. While a specific detailed protocol for this exact compound is not readily available in the reviewed literature, a general experimental protocol based on the synthesis of similar 2-aminothiazole derivatives can be proposed.

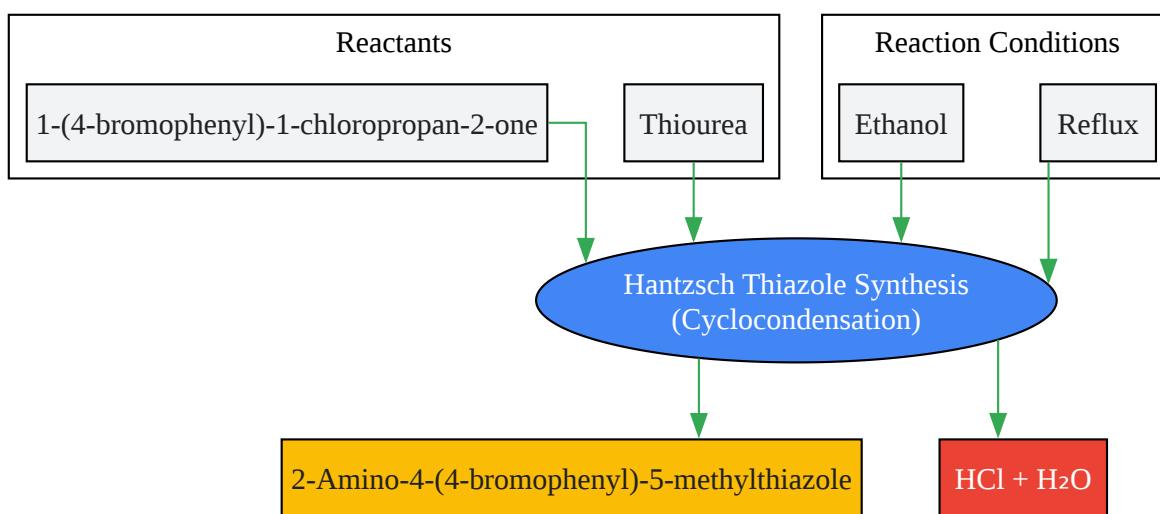
Experimental Protocol: Hantzsch Thiazole Synthesis (Proposed)

Materials:

- 1-(4-bromophenyl)-1-chloropropan-2-one
- Thiourea
- Ethanol
- Sodium bicarbonate

Procedure:

- Dissolve 1 equivalent of 1-(4-bromophenyl)-1-chloropropan-2-one in ethanol in a round-bottom flask.
- Add 1.1 equivalents of thiourea to the solution.
- Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- The resulting precipitate, **2-Amino-4-(4-bromophenyl)-5-methylthiazole**, is then collected by filtration.
- Wash the crude product with water and then a small amount of cold ethanol.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.



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Caption: Proposed Hantzsch synthesis of the target compound.

Potential Biological Activities

Derivatives of 2-aminothiazole are recognized for their wide range of pharmacological activities, including anticancer and antimicrobial properties.^[2] While specific quantitative data for **2-Amino-4-(4-bromophenyl)-5-methylthiazole** is limited in the public domain, studies on structurally similar compounds provide insights into its potential biological profile.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.^[3] For instance, derivatives of the closely related compound 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their in vitro antiproliferative activity. While specific IC₅₀ values for the title compound are not available, the 2-aminothiazole scaffold is a key component of several clinically used anticancer drugs.

Antimicrobial Activity

The 2-aminothiazole nucleus is a common feature in various antimicrobial agents. Although specific minimum inhibitory concentration (MIC) values for **2-Amino-4-(4-bromophenyl)-5-methylthiazole** were not found, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For example, some derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.

Due to the lack of specific data on the biological activities of **2-Amino-4-(4-bromophenyl)-5-methylthiazole**, a detailed experimental protocol for its biological evaluation is proposed below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **2-Amino-4-(4-bromophenyl)-5-methylthiazole** on a human cancer cell line.

Materials:

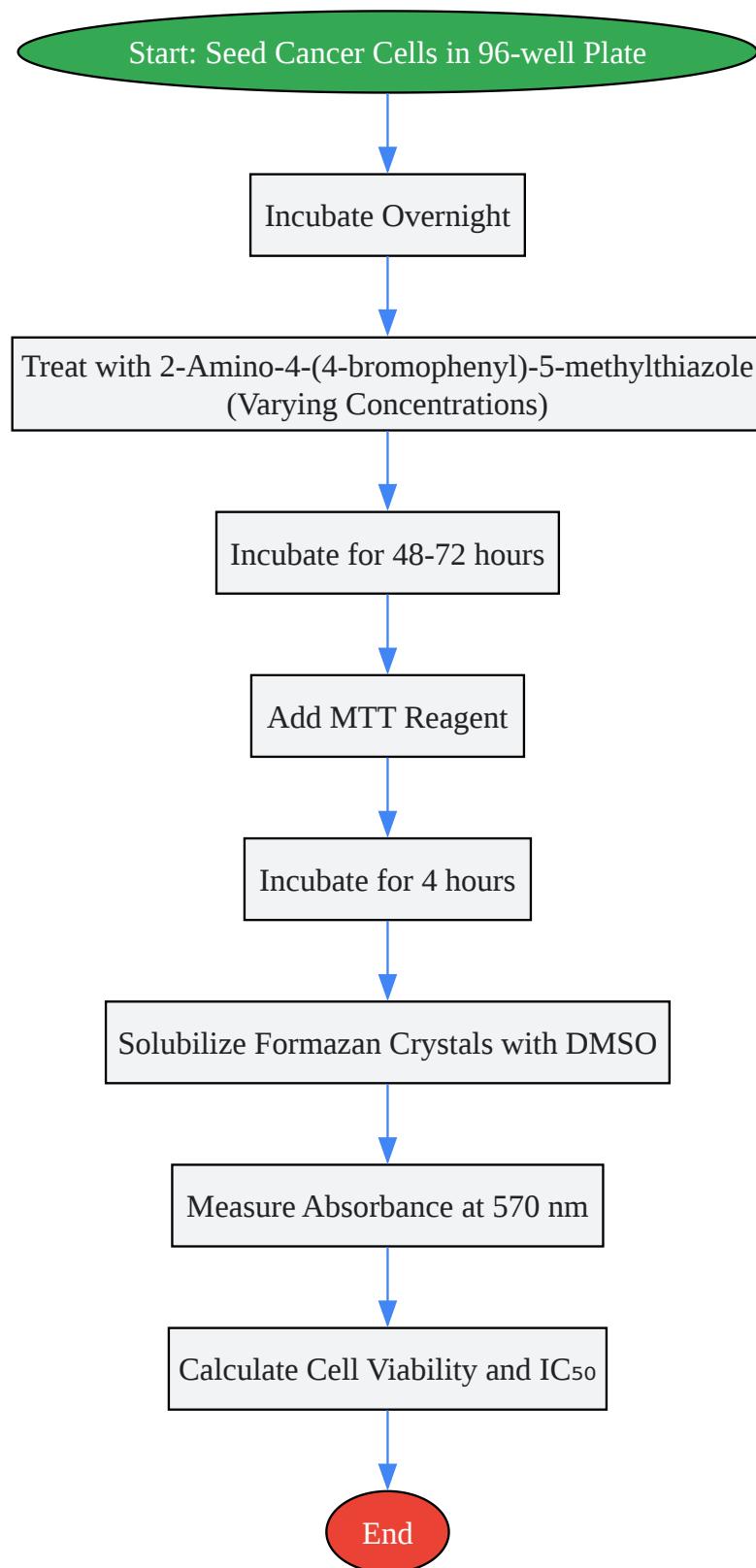
- Human cancer cell line (e.g., MCF-7, A549)

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **2-Amino-4-(4-bromophenyl)-5-methylthiazole**
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 96-well plates
- Microplate reader

Procedure:

- Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **2-Amino-4-(4-bromophenyl)-5-methylthiazole** in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.
- MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Workflow for in vitro cytotoxicity testing.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by **2-Amino-4-(4-bromophenyl)-5-methylthiazole**. However, given that many 2-aminothiazole derivatives exhibit anticancer properties, it is plausible that this compound could interfere with common cancer-related signaling pathways, such as those involving protein kinases. Further research is required to elucidate the precise mechanism of action and molecular targets of this compound.

Conclusion

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a readily synthesizable compound with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The well-established Hantzsch synthesis provides a straightforward route to this and related 2-aminothiazoles. While specific biological data for this compound is scarce, the known activities of structurally similar molecules suggest that it is a promising candidate for further investigation. Future research should focus on its biological evaluation, including *in vitro* and *in vivo* studies, to determine its efficacy and mechanism of action.

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